molecular formula C22H23N3O5S B4134909 Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

Cat. No.: B4134909
M. Wt: 441.5 g/mol
InChI Key: CJNIMHAEKVEAHA-UHFFFAOYSA-N
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Description

Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate is a complex organic compound with a molecular formula of C19H21NO4 This compound is notable for its unique structure, which includes an oxadiazole ring, a phenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,3-dimethylphenol with chloromethyl methyl ether to form 2,3-dimethylphenoxymethyl chloride. This intermediate is then reacted with 5-mercapto-1,3,4-oxadiazole-2-thiol to form the oxadiazole derivative. The final step involves the acylation of this derivative with ethyl 4-aminobenzoate under appropriate conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research rather than commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or oxadiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce new functional groups into the molecule.

Scientific Research Applications

Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxy group may enhance the compound’s binding affinity to its targets, while the benzoate ester can facilitate cellular uptake. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(dimethylamino)benzoate: Used as a photoinitiator in polymer chemistry.

    Ethyl benzoate: Commonly used as a flavoring agent and in organic synthesis.

    2,3-Dimethylphenol: A precursor in the synthesis of various organic compounds.

Uniqueness

Ethyl 4-{[({5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate is unique due to its combination of an oxadiazole ring, phenoxy group, and benzoate ester. This structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

IUPAC Name

ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-4-28-21(27)16-8-10-17(11-9-16)23-19(26)13-31-22-25-24-20(30-22)12-29-18-7-5-6-14(2)15(18)3/h5-11H,4,12-13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNIMHAEKVEAHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)COC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 2
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Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 3
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Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 4
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Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 5
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Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-[[2-[[5-[(2,3-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate

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